![molecular formula C7H5BrN2O B6338020 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one CAS No. 1393585-12-0](/img/structure/B6338020.png)

6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

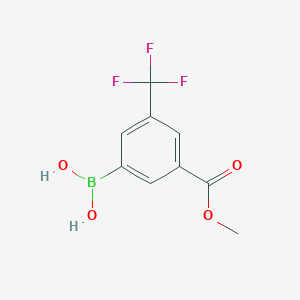

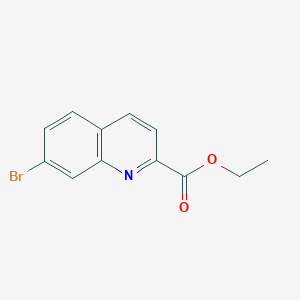

“6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one” is a chemical compound with the molecular formula C7H5BrN2O . It belongs to the class of compounds known as pyrrolopyridines, which are nitrogen-containing heterocycles . These compounds have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives, including “6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one”, involves various synthetic routes such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of “6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one” includes a pyrrole ring fused to a pyridine ring, which is a common feature of pyrrolopyridines .Chemical Reactions Analysis

Pyrrolopyridine derivatives, including “6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one”, have been found to exhibit various biological activities, suggesting that they undergo a range of chemical reactions in biological systems .Physical and Chemical Properties Analysis

The molecular weight of “6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one” is 213.0333 . Further physical and chemical properties may need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Molecular Structure and Reactivity Studies

- The compound serves as a precursor or intermediate in synthesizing complex nitrogen heterocyclic compounds, where its bromine atom plays a crucial role in subsequent substitution reactions, facilitating the construction of diverse molecular architectures (Paudler & Dunham, 1965).

- It has been used to study the formation of hydrogen-bonded dimers and chains of rings through N-H...N and C-H...π(pyridine) interactions, contributing to the understanding of molecular aggregation in solid states (Quiroga et al., 2010).

Synthetic Chemistry Applications

- In synthetic chemistry, it acts as a versatile building block for generating polyheterocyclic ring systems, indicating its potential for developing novel organic compounds with possible pharmaceutical applications (Abdel‐Latif et al., 2019).

- The bromo-substituted compound is pivotal in cascade reaction sequences for synthesizing 7-substituted 2-amino-pyrrolo[1,2-a]pyrimidine-4,6-diones, showcasing a rapid route to these small molecules (Gao et al., 2007).

Materials Science

- Within materials science, particularly in polymer chemistry, it has been incorporated into highly luminescent polymers, offering insights into the development of new materials with potential applications in electronics and optoelectronics (Zhang & Tieke, 2008).

Crystallography and Solid-State Chemistry

- The compound's role in crystallography has been explored through the determination of crystal and molecular structures, providing valuable data for the design of compounds with specific physical or chemical properties (Rodi et al., 2013).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been studied for their inhibitory activity against egfr and her2 .

Mode of Action

It’s worth noting that similar compounds have shown inhibitory activity against egfr and her2 , which are known to play crucial roles in cell proliferation and survival.

Result of Action

Similar compounds have shown cytotoxic activities against certain cell lines .

Biochemische Analyse

Biochemical Properties

It has been suggested that this compound may interact with various enzymes and proteins

Cellular Effects

It is possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

6-bromo-1,2-dihydropyrrolo[3,4-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-6-1-4-2-10-7(11)5(4)3-9-6/h1,3H,2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJLFRQJAPWVSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=NC=C2C(=O)N1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B6337957.png)

![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid](/img/structure/B6337960.png)

![5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid](/img/structure/B6337961.png)

![Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6337969.png)

![6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one](/img/structure/B6337981.png)

![tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6338008.png)